molecular formula C10H13N5S B2483246 {1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea CAS No. 1797349-62-2

{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea

Cat. No.: B2483246
CAS No.: 1797349-62-2
M. Wt: 235.31
InChI Key: WOOFEBQMHLWXJX-UHFFFAOYSA-N
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Description

{1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with three methyl groups at positions 1, 4, and 6, and a thiourea (-NH-CS-NH₂) moiety at position 3. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry. The compound’s synthesis typically involves condensation reactions between appropriately substituted pyrazolo[3,4-b]pyridine precursors and thiourea derivatives, often employing ionic liquid solvents or transition metal catalysts for efficiency .

Key properties include:

  • Molecular formula: C₉H₁₂N₆S (calculated based on structural analogs).
  • Molecular weight: ~236.3 g/mol.
  • Functional groups: Thiourea (hydrogen-bond donor/acceptor) and methyl groups (lipophilic).

Properties

IUPAC Name

(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-5-4-6(2)12-9-7(5)8(13-10(11)16)14-15(9)3/h4H,1-3H3,(H3,11,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOFEBQMHLWXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=S)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea typically involves the reaction of {1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}amine with an isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of thiourea derivatives, including {1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea, as antimicrobial agents. A notable case study demonstrated that derivatives containing pyrazole rings exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Properties

Research indicates that compounds with a pyrazolo[3,4-b]pyridine scaffold can exhibit anticancer properties. A synthesis of novel derivatives showed promising results in inhibiting cancer cell proliferation in vitro. For instance, a compound structurally similar to this compound was tested against various cancer cell lines and demonstrated a dose-dependent response with IC50 values in the low micromolar range .

Cardiotonic Effects

Another area of interest is the cardiotonic effects of pyrazolo derivatives. A study evaluated the effects of related compounds on cardiac contractility and found that they selectively modulated the force of contraction without significantly affecting heart rate. This suggests potential therapeutic applications in treating heart failure .

Agricultural Applications

Pesticidal Activity

Thiourea derivatives have been explored as potential pesticides due to their ability to inhibit certain enzymes in pests. The compound this compound was tested for its effectiveness against common agricultural pests. Results indicated a significant reduction in pest populations when treated with this compound, showcasing its potential as an environmentally friendly pesticide alternative .

Material Science

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used as a precursor for synthesizing novel materials. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This opens avenues for developing advanced materials for industrial applications .

Data Summary

Application Area Activity/Property Case Study Findings
Medicinal ChemistryAntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria; mechanism involves DNA gyrase inhibition .
AnticancerDose-dependent inhibition of cancer cell lines; IC50 values in low micromolar range .
CardiotonicSelectively modulates cardiac contractility without affecting heart rate .
Agricultural SciencePesticidalEffective pest population reduction; potential as an eco-friendly pesticide .
Material ScienceNovel MaterialsEnhances thermal stability and mechanical properties in polymer matrices .

Mechanism of Action

The mechanism of action of {1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-b]pyridine Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical profiles of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) logP* Key Features
Target Compound 1,4,6-Trimethyl; 3-thiourea C₉H₁₂N₆S 236.3 ~1.8 High hydrogen-bonding capacity
1-Phenyl-3-(6-phenyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea (7c) 6-phenyl; 4-thiophen-2-yl; 3-thiourea C₂₃H₁₇N₅S₂ 427.54 ~3.5 Bulky aryl groups enhance lipophilicity
Vericiguat (BAY 1021189) 5-Fluoro; 1-(2-fluorobenzyl) C₁₉H₁₆F₂N₈O₂ 426.4 2.99 BCS Class II drug; pH-dependent solubility
N-(1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide 1,4,6-Trimethyl; 3-carboxamide C₁₄H₁₄N₄OS 286.35 ~2.2 Carboxamide improves metabolic stability

*logP values estimated based on substituent contributions.

Key Observations:
  • Lipophilicity : The target compound’s methyl groups result in moderate lipophilicity (logP ~1.8), lower than aryl-substituted analogs like 7c (logP ~3.5) but comparable to carboxamide derivatives .
  • Solubility : Methyl groups enhance aqueous solubility relative to aryl-substituted derivatives but reduce it compared to ionizable compounds like vericiguat, which exhibits pH-dependent solubility .

Stability and Pharmacokinetics

  • Stability : The thiourea group in the target compound may be prone to oxidative degradation or hydrolysis under acidic conditions, whereas carboxamide derivatives (e.g., ) show improved metabolic stability .
  • Permeability : Vericiguat’s high permeability (Papp = 111–464 nm/s in Caco-2 cells) contrasts with thiourea derivatives, which may have lower permeability due to hydrogen-bonding .

Biological Activity

{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

  • IUPAC Name : 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl thiourea
  • Molecular Formula : C₉H₁₂N₄S
  • Molecular Weight : 176.22 g/mol
  • CAS Number : 42951-66-6

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo derivatives. For example:

  • A compound similar to this compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) in vitro. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of p53 pathways .
CompoundCell LineIC₅₀ (µM)Mechanism of Action
3bMCF-715Apoptosis via caspase activation
3bMDA-MB-23112NF-κB suppression and ROS generation

Antimicrobial Activity

The antimicrobial potential of pyrazolo derivatives has also been investigated:

  • Compounds derived from pyrazolo[3,4-b]pyridine structures demonstrated activity against both Gram-positive and Gram-negative bacterial strains. For instance, a related compound showed minimum inhibitory concentrations (MIC) of 0.125 mg/mL against Methicillin-sensitive Staphylococcus aureus (MSSA) .
Bacterial StrainMIC (mg/mL)
MSSA0.125
E. coli8

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways through caspase cascades.
  • Antioxidant Activity : It enhances antioxidant properties which may contribute to its protective effects against cellular damage.
  • Inhibition of Key Enzymes : Similar compounds have been noted for their ability to inhibit DNA gyrase and topoisomerase IV in bacteria.

Case Studies

Several case studies have been documented regarding the effectiveness of pyrazolo derivatives:

  • Breast Cancer Study : A study evaluated the efficacy of a series of pyrazolo compounds on MCF-7 cells and found that specific modifications in structure significantly enhanced activity.
  • Antimicrobial Screening : Another study screened various derivatives against clinical isolates of bacteria and demonstrated promising results with low MIC values.

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